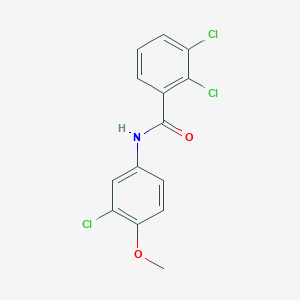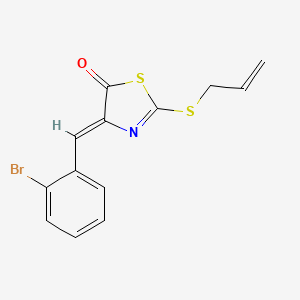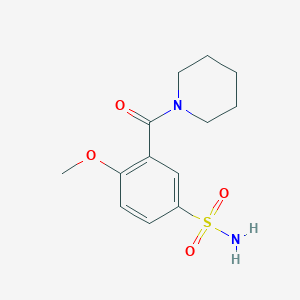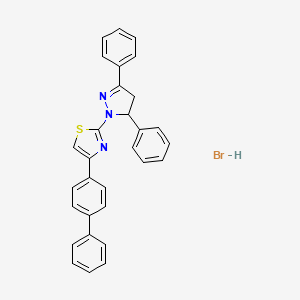![molecular formula C21H21N3O4 B4972783 N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4972783.png)
N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide, commonly referred to as MNPN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPN is a hydrazinecarboxamide derivative that has been synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with sodium methoxide, followed by the reaction of the resulting product with 2-naphthol and hydrazine hydrate. The resulting compound has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of MNPN is not fully understood, but it is believed to involve the inhibition of key cellular pathways involved in cancer growth and inflammation. MNPN has been shown to inhibit the activity of several key enzymes involved in these pathways, including cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K).
Biochemical and Physiological Effects:
MNPN has been shown to exhibit a range of unique biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, MNPN has been shown to exhibit antioxidant properties and to inhibit the growth of several types of bacteria and fungi. MNPN has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MNPN is its potent cytotoxic effects against cancer cells, which make it a promising candidate for the development of new cancer treatments. However, MNPN also exhibits some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments involving MNPN.
Orientations Futures
There are several potential future directions for research involving MNPN. One area of interest is in the development of new cancer treatments based on MNPN, either alone or in combination with other drugs. Another potential direction is in the study of MNPN's neuroprotective effects, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MNPN and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of MNPN involves several steps, beginning with the reaction of 4-methoxybenzoyl chloride with sodium methoxide to form the corresponding ester. This ester is then reacted with 2-naphthol to form the desired product, which is subsequently treated with hydrazine hydrate to form the hydrazinecarboxamide derivative. The final product is purified through a series of chromatographic techniques to yield a highly pure compound suitable for scientific research.
Applications De Recherche Scientifique
MNPN has been shown to exhibit a range of potential applications in scientific research. One area of interest is in the study of cancer, where MNPN has been shown to exhibit potent cytotoxic effects against a range of cancer cell lines. MNPN has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-naphthalen-2-yloxypropanoylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(28-19-10-7-15-5-3-4-6-16(15)13-19)20(25)23-24-21(26)22-17-8-11-18(27-2)12-9-17/h3-14H,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNYOPTYZDTPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC1=CC=C(C=C1)OC)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[2-(naphthalen-2-yloxy)propanoyl]hydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)


![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)
![N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)
![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4972769.png)
methanone](/img/structure/B4972771.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B4972788.png)

![1-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4972792.png)
